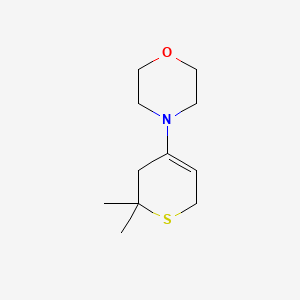
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine is an organic compound that features a morpholine ring attached to a thiopyran structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine typically involves the reaction of morpholine with a thiopyran derivative. One common method involves the use of 2,2-dimethyl-3,6-dihydro-2H-thiopyran-4-carbaldehyde as a starting material. This compound is reacted with morpholine under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the morpholine ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiopyran derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde: A precursor in the synthesis of the target compound.
3,4-Dihydro-2H-pyran: A structurally related compound with different chemical properties.
2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-: Another related compound with distinct reactivity.
Uniqueness
4-(2,2-Dimethyl-3,6-dihydro-2H-thiopyran-4-yl)morpholine is unique due to its combined thiopyran and morpholine structures, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
93933-88-1 |
|---|---|
Fórmula molecular |
C11H19NOS |
Peso molecular |
213.34 g/mol |
Nombre IUPAC |
4-(6,6-dimethyl-2,5-dihydrothiopyran-4-yl)morpholine |
InChI |
InChI=1S/C11H19NOS/c1-11(2)9-10(3-8-14-11)12-4-6-13-7-5-12/h3H,4-9H2,1-2H3 |
Clave InChI |
YHYQTTCGMUOFIG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CCS1)N2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


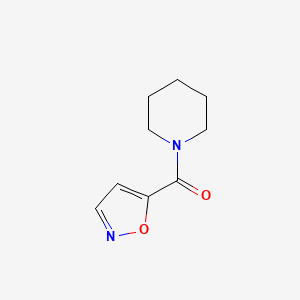
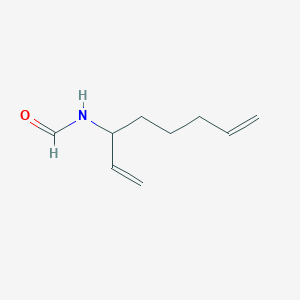


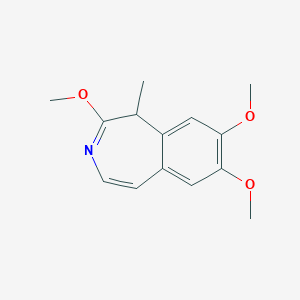
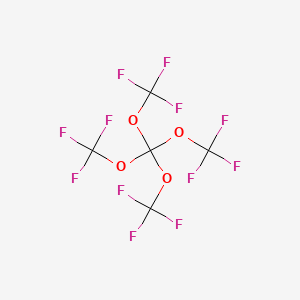
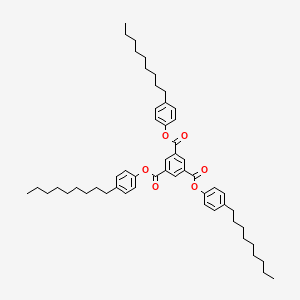
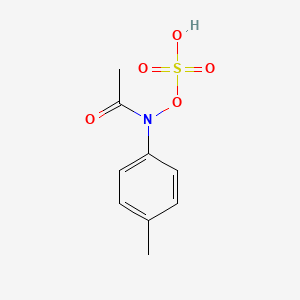
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)

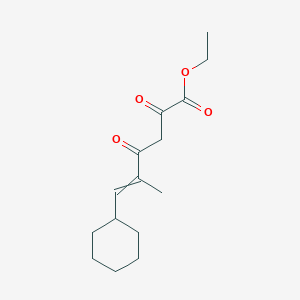
stannane](/img/structure/B14351820.png)

